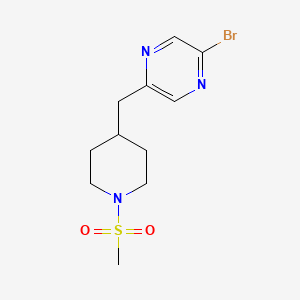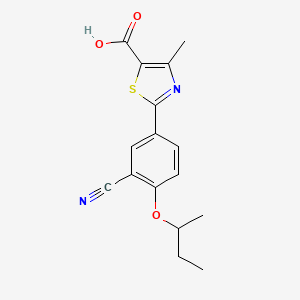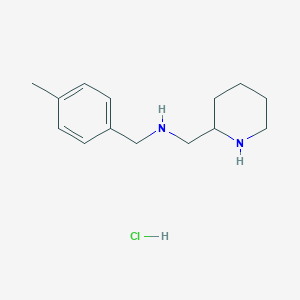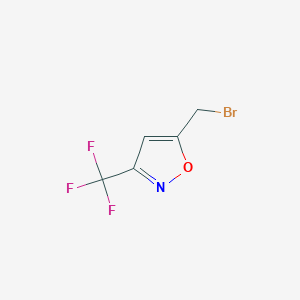![molecular formula C9H12N2 B1444625 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine CAS No. 1803585-34-3](/img/structure/B1444625.png)
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine
Vue d'ensemble
Description
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is a chemical compound with the CAS Number: 1803585-34-3 . Its IUPAC name is 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine . The molecular weight of this compound is 148.21 .
Molecular Structure Analysis
The InChI code for 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is 1S/C9H12N2/c1-3-8-7-10-5-2-4-9(8)11-6-1/h1,3,6,10H,2,4-5,7H2 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Medicinal Chemistry
In the realm of medicinal chemistry, “5H,6H,7H,8H,9H-pyrido[3,2-c]azepine” derivatives have been explored for their therapeutic potential. They are particularly studied for their role as Bcl-xL protein inhibitors . These proteins are involved in apoptosis, and their inhibition can be a strategy for pro-apoptotic therapies in cancer treatment. The compound’s structure allows for the development of analogs that can interact with various biological targets, making it a valuable scaffold for drug discovery.
Organic Synthesis
Organic chemists value “5H,6H,7H,8H,9H-pyrido[3,2-c]azepine” for its utility in synthetic applications. Its bicyclic framework serves as a precursor for synthesizing more complex molecules. For instance, it can undergo various reactions such as alkylation, acylation, and sulfonation, which are fundamental in constructing pharmacologically active molecules .
Pharmacology
Pharmacologically, compounds based on the “5H,6H,7H,8H,9H-pyrido[3,2-c]azepine” structure have been associated with a range of activities. They are being investigated for their potential as central nervous system (CNS) agents , with some derivatives showing promise as antidepressants and anxiolytics due to their interaction with neurotransmitter receptors .
Materials Science
In materials science, the unique electronic properties of “5H,6H,7H,8H,9H-pyrido[3,2-c]azepine” make it a candidate for use in organic semiconductors and conductive materials. Its planar structure and ability to participate in π-π stacking interactions are advantageous for creating materials with desirable electronic characteristics .
Biotechnology
Biotechnological applications of “5H,6H,7H,8H,9H-pyrido[3,2-c]azepine” include its use as a molecular probe or a building block for bioconjugation. Its reactive sites allow for the attachment of biomolecules, which can be useful in developing diagnostic tools or targeted therapies .
Environmental Science
Lastly, in environmental science, the compound’s derivatives are being studied for their role in environmental remediation. Their ability to form complexes with metals can be utilized in the removal of toxic substances from water and soil, contributing to pollution control efforts .
Orientations Futures
Propriétés
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-3-8-7-10-5-2-4-9(8)11-6-1/h1,3,6,10H,2,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDHIRGUDDNSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)









![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)
